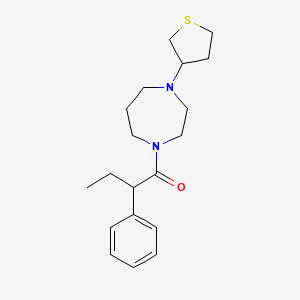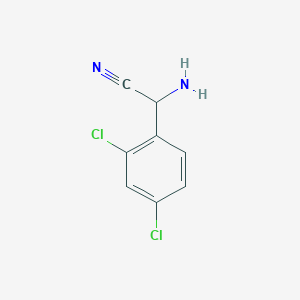![molecular formula C22H19N3O2S B2601153 N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide CAS No. 899735-64-9](/img/structure/B2601153.png)
N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide” is a chemical compound that has been studied for its potential applications . It has been synthesized and evaluated for its anti-inflammatory activity .
Synthesis Analysis
The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compound has a melting point of 231–233 °C .Chemical Reactions Analysis
The compound was evaluated for its anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring showed the highest IC50 values for COX-1 inhibition .Physical And Chemical Properties Analysis
The compound has a melting point of 231–233 °C . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the compound .Applications De Recherche Scientifique
Anti-Cancer Activity
This compound has shown promise in the field of oncology. Isoxazole derivatives of the compound have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, including Colo205, U937, MCF7, and A549 . One derivative, in particular, induced G2/M cell cycle arrest and activated p53, leading to apoptosis via mitochondrial-dependent pathways . This suggests potential use in cancer therapy, especially for colon cancer models.
Anti-Inflammatory Properties
Derivatives of the compound have been explored for their anti-inflammatory properties. Studies have shown that certain derivatives can inhibit COX-1 and COX-2 enzymes, which are key targets in the treatment of inflammation . These findings are supported by molecular docking studies, indicating the compound’s potential as an anti-inflammatory agent.
Antimicrobial and Antiviral Applications
The compound has been found to have applications in antimicrobial and antiviral treatments. It has been used as a chelating ligand in coordination chemistry, which is relevant in the development of new drugs with antibacterial and antiviral properties .
Corrosion Inhibition
In the field of materials science, the compound has been studied for its corrosion inhibiting properties. Investigations have included surface studies using Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM), as well as theoretical examinations using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations . This suggests potential applications in protecting metals from corrosion.
Anti-Tubercular Agents
Research has been conducted on derivatives of the compound for their potential use as anti-tubercular agents. These studies are particularly important given the need for new treatments against drug-resistant strains of tuberculosis .
Orientations Futures
Propriétés
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-15-6-5-7-16(12-15)21(26)25(14-17-8-3-4-11-23-17)22-24-19-10-9-18(27-2)13-20(19)28-22/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXADJSQDYTILA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/no-structure.png)
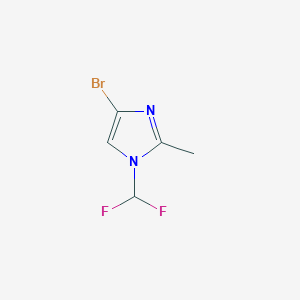

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B2601077.png)
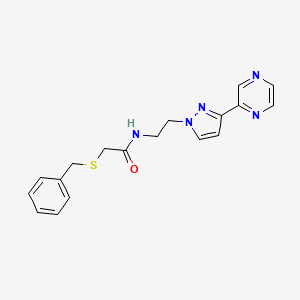
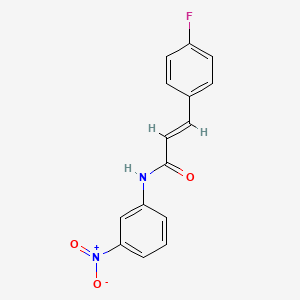

![5-[[3-(2-Oxochromen-3-yl)-1-phenyl-pyrazol-4-yl]methylene]-2-thioxo-hexahydropyrimidine-4,6-dione](/img/structure/B2601082.png)
![1-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2601083.png)

